molecular formula C9H15NO2Si B14400932 1,1-Dimethoxy-1-methyl-N-phenylsilanamine CAS No. 86945-14-4

1,1-Dimethoxy-1-methyl-N-phenylsilanamine

Cat. No.: B14400932
CAS No.: 86945-14-4
M. Wt: 197.31 g/mol
InChI Key: PHXZKPFWZSSJIO-UHFFFAOYSA-N
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Description

1,1-Dimethoxy-1-methyl-N-phenylsilanamine: is an organosilicon compound with a unique structure that includes a silicon atom bonded to a phenyl group, a methyl group, and two methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1-Dimethoxy-1-methyl-N-phenylsilanamine can be synthesized through several methods. One common approach involves the reaction of phenylsilane with methanol in the presence of a catalyst such as hydrochloric acid. The reaction proceeds as follows: [ \text{PhSiH}_3 + 2 \text{CH}_3\text{OH} \rightarrow \text{PhSi(OCH}_3\text{)}_2\text{CH}_3 + \text{H}_2 ]

Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using similar methods as described above. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 1,1-Dimethoxy-1-methyl-N-phenylsilanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols or siloxanes.

    Reduction: Reduction reactions can convert the methoxy groups to hydroxyl groups.

    Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds are employed.

Major Products:

    Oxidation: Silanols or siloxanes.

    Reduction: Hydroxyl-substituted silanes.

    Substitution: Various substituted silanes depending on the reagents used.

Scientific Research Applications

1,1-Dimethoxy-1-methyl-N-phenylsilanamine has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.

    Biology: Investigated for its potential use in drug delivery systems due to its unique structural properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the production of advanced materials, including coatings and adhesives.

Mechanism of Action

The mechanism of action of 1,1-Dimethoxy-1-methyl-N-phenylsilanamine involves its interaction with various molecular targets. The compound’s methoxy groups can participate in hydrogen bonding and other interactions, influencing its reactivity and binding properties. The phenyl group provides additional stability and can engage in π-π interactions with aromatic systems.

Comparison with Similar Compounds

    1,1-Dimethoxy-N,N-dimethylmethanamine: Similar in structure but lacks the phenyl group.

    1,1-Dimethoxytrimethylamine: Another related compound with different substituents on the silicon atom.

Uniqueness: 1,1-Dimethoxy-1-methyl-N-phenylsilanamine is unique due to the presence of both methoxy and phenyl groups, which confer distinct chemical and physical properties. This combination of functional groups makes it versatile for various applications, distinguishing it from other similar compounds.

Properties

CAS No.

86945-14-4

Molecular Formula

C9H15NO2Si

Molecular Weight

197.31 g/mol

IUPAC Name

N-[dimethoxy(methyl)silyl]aniline

InChI

InChI=1S/C9H15NO2Si/c1-11-13(3,12-2)10-9-7-5-4-6-8-9/h4-8,10H,1-3H3

InChI Key

PHXZKPFWZSSJIO-UHFFFAOYSA-N

Canonical SMILES

CO[Si](C)(NC1=CC=CC=C1)OC

Origin of Product

United States

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